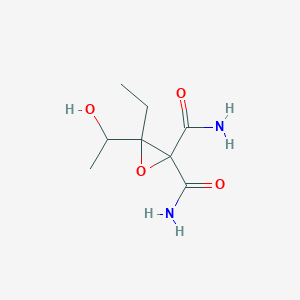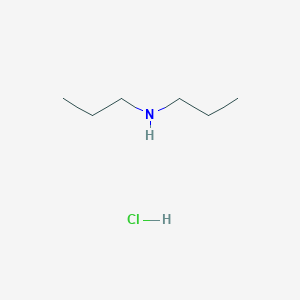
Dipropylamine Hydrochloride
説明
Dipropylamine Hydrochloride is the hydrochloride salt of Dipropylamine . Dipropylamine is an organic compound with the formula (CH3CH2CH2)2NH . It is classified as a secondary amine and is a colorless liquid with a “fishy” odor . It is a precursor to various herbicides such as trifluralin, oryzalin, and vernolate .
Molecular Structure Analysis
The molecular formula of Dipropylamine is C6H15N . The structure of Dipropylamine Hydrochloride is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Dipropylamine, the base form, has a molar mass of 101.193 g·mol −1 . It is a colorless liquid with a “fishy” odor . It has a density of 738 mg mL −1 , a melting point of −63 °C , and a boiling point of 109.2 °C . It is miscible in diethyl ether .科学的研究の応用
1. Homogeneous Liquid-Phase Microextraction
Dipropylamine (DPA) has been utilized in a novel method for homogeneous liquid-phase microextraction. This technique was applied for the determination of methamphetamine in urine samples. DPA's role as an extraction solvent is significant due to its switchable hydrophilicity, which varies with the pH of the aqueous sample solution. This method, with its various operational parameters, demonstrates DPA's utility in enhancing extraction efficiency in biological sample analysis (Shahvandi, Banitaba, & Ahmar, 2018).
2. Drug Penetration Modification
Dipropylamine has been employed in studies investigating the penetration of substances into human skin. It was used in a microemulsion system to explore the penetration of hydrophilic substances, which is crucial for understanding how drugs can be effectively delivered through the skin (Schmalfuss, Neubert, & Wohlrab, 1997).
3. Solid-Phase Peptide Synthesis
In the field of peptide synthesis, dipropylamine (DPA) has been reported as an effective fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent. This application is notable for its ability to significantly reduce aspartimide formation, which is a common challenge in high-temperature solid-phase peptide synthesis. DPA's attributes, such as being readily available, inexpensive, and having low toxicity, make it a valuable tool in this area (Personne, Siriwardena, Javor, & Reymond, 2023).
4. Water Sample Analysis
Dipropylamine has been utilized in methods for enriching and purifying non-steroidal anti-inflammatory drugs in water samples before HPLC-UV analysis. Its role in dispersive micro-solid phase extraction and homogeneous liquid-liquid microextraction highlights its potential in environmental sample analysis (Di, Zhao, & Guo, 2020).
5. Uranium and Thorium Extraction
Dipropylamine has been used for the selective extraction and separation of uranium and thorium from Monazite sulfate leach liquor. This application is critical for nuclear fuel technology, demonstrating dipropylamine's role in the efficient extraction of these elements (Orabi, Mohamed, Ismaiel, & Elyan, 2021).
Safety And Hazards
Dipropylamine is flammable, toxic, and corrosive . Exposure can cause excitement followed by depression, internal bleeding, dystrophy, and severe irritation . It is highly flammable and soluble in water . Inhalation can cause severe coughing and chest pain due to irritation of air passages . Ingestion can cause irritation and burning of the mouth and stomach . Contact with eyes can cause severe irritation and edema of the cornea . Contact with skin can cause severe irritation .
特性
IUPAC Name |
N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIBGHLWYHBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480285 | |
| Record name | Dipropylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropylamine Hydrochloride | |
CAS RN |
5326-84-1 | |
| Record name | 5326-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



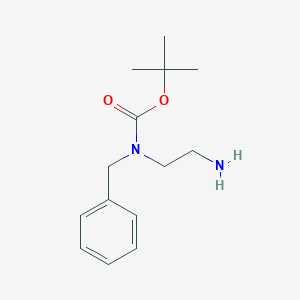
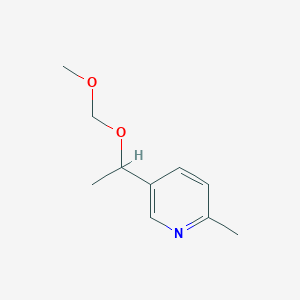

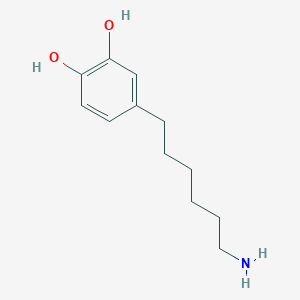

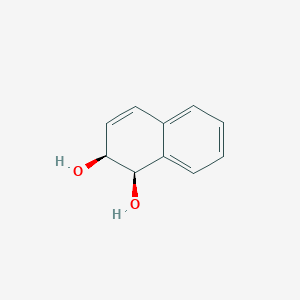
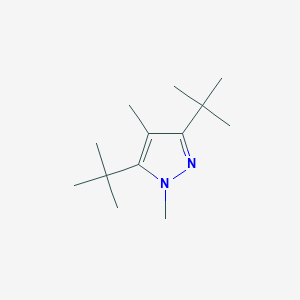

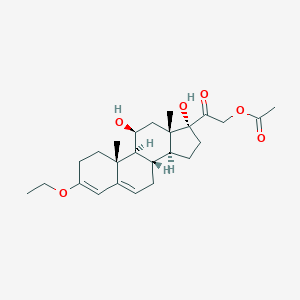
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
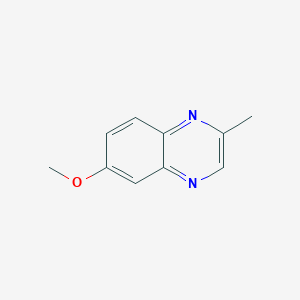
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
